Propargyl-PEG7-alcohol: A Comprehensive Technical Guide for Advanced Drug Development
Propargyl-PEG7-alcohol: A Comprehensive Technical Guide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG7-alcohol is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its distinct architecture, featuring a terminal alkyne group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides an in-depth examination of its properties, applications, and the experimental protocols essential for its effective utilization in research and development.
Core Properties and Specifications
Propargyl-PEG7-alcohol is a liquid at standard conditions, valued for its role as a PEG-based linker. The terminal propargyl group is amenable to highly efficient "click" chemistry reactions, while the PEG spacer enhances solubility and minimizes steric hindrance. The terminal hydroxyl group provides a further point for derivatization or conjugation.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₈O₇ | [1][2] |
| Molecular Weight | 320.38 g/mol | [1][2] |
| CAS Number | 944560-99-0, 1422023-54-8 | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically >95% or >96% | [1][2] |
| Storage Temperature | 2-8°C |
Solubility
Polyethylene glycol (PEG) derivatives, including Propargyl-PEG7-alcohol, exhibit broad solubility in a range of solvents. They are generally soluble in water and many organic solvents such as dimethylformamide (DMF), dichloromethane, toluene, and acetonitrile.[3] The solubility in organic solvents tends to decrease as the molecular weight of the PEG chain increases.[3]
Key Applications in Research and Drug Development
The bifunctional nature of Propargyl-PEG7-alcohol makes it a critical component in the synthesis of complex biomolecules, most notably in the development of Proteolysis Targeting Chimeras (PROTACs).
PROTAC Synthesis
PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[4] These molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4] The PEG linker in Propargyl-PEG7-alcohol provides the necessary length and flexibility for the two ends of the PROTAC to effectively engage their respective protein targets, facilitating the formation of a productive ternary complex.[4]
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
This protocol outlines a general procedure for the copper(I)-catalyzed cycloaddition reaction between the propargyl group of Propargyl-PEG7-alcohol and an azide-functionalized molecule. This reaction is highly efficient and specific, forming a stable triazole linkage.[5]
Materials:
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Propargyl-PEG7-alcohol
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Azide-containing molecule of interest
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium Ascorbate (B8700270)
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Copper-binding ligand (e.g., THPTA)
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Reaction Buffer (e.g., phosphate (B84403) buffer)
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Solvents for dissolution (e.g., DMF, DMSO, water)
Procedure:
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Reagent Preparation:
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Prepare a stock solution of Propargyl-PEG7-alcohol in an appropriate solvent.
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Prepare a stock solution of the azide-containing molecule in a compatible solvent.
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Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
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Prepare a stock solution of the copper-binding ligand (e.g., 50 mM THPTA in water).
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Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
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-
Reaction Setup:
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In a reaction vessel, combine the Propargyl-PEG7-alcohol and the azide-containing molecule in the desired molar ratio in the reaction buffer.
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Add the copper-binding ligand to the reaction mixture.
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Add the CuSO₄ solution. The final concentration of copper is typically in the range of 0.25 mM.[5]
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[5]
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-
Reaction and Monitoring:
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Allow the reaction to proceed at room temperature with gentle stirring.
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Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS or TLC.
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-
Purification:
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Upon completion, purify the conjugate using a suitable method, such as reverse-phase HPLC or size-exclusion chromatography, to remove excess reagents and byproducts.
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PROTAC Synthesis (Adapted Protocol)
This protocol provides a general two-step strategy for synthesizing a PROTAC using Propargyl-PEG7-alcohol as a linker. This involves an initial conjugation step to attach the first ligand, followed by a click chemistry reaction to attach the second, azide-modified ligand.
Step 1: Conjugation of the First Ligand to Propargyl-PEG7-alcohol
The hydroxyl group of Propargyl-PEG7-alcohol can be activated or modified to react with a suitable functional group on the first ligand (e.g., a carboxylic acid on the ligand can be coupled to the alcohol via an esterification reaction). The specific activation chemistry will depend on the nature of the ligand.
Step 2: Click Chemistry with the Second Ligand
The resulting propargyl-functionalized ligand from Step 1 can then be reacted with an azide-modified second ligand using the CuAAC protocol described above.
General Procedure:
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Ligand Functionalization: Ensure one of your ligands possesses an azide (B81097) group for the click reaction.
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First Ligand Conjugation:
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Activate the hydroxyl group of Propargyl-PEG7-alcohol (e.g., by converting it to a better leaving group like a tosylate).
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React the activated Propargyl-PEG7-linker with the first ligand under appropriate conditions.
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Purify the resulting alkyne-functionalized intermediate.
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-
Click Reaction:
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Dissolve the alkyne-functionalized intermediate and the azide-modified second ligand in a suitable solvent system.
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Perform the CuAAC reaction as detailed in the previous protocol.
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Final Purification: Purify the final PROTAC compound using preparative HPLC and characterize it by LC-MS and NMR to confirm its identity and purity.
Visualizing the Workflow and Concepts
To aid in the understanding of the processes involving Propargyl-PEG7-alcohol, the following diagrams illustrate the key molecular structure and reaction pathways.
Caption: Molecular structure of Propargyl-PEG7-alcohol.
Caption: General workflow for a CuAAC reaction.
Caption: PROTAC-mediated protein degradation pathway.
Safety and Handling
Propargyl-PEG7-alcohol requires careful handling in a laboratory setting. It is advisable to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. In case of inhalation, move to fresh air. If breathing is difficult, administer oxygen. Adhered or collected material should be disposed of in accordance with local regulations.
It is important to distinguish the safety profile of Propargyl-PEG7-alcohol from that of the unrelated and significantly more hazardous compound, propargyl alcohol. Always refer to the specific Safety Data Sheet (SDS) for Propargyl-PEG7-alcohol before use.
